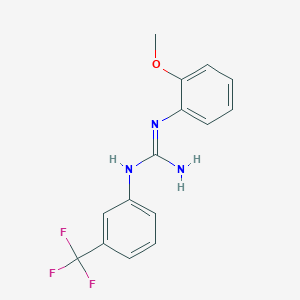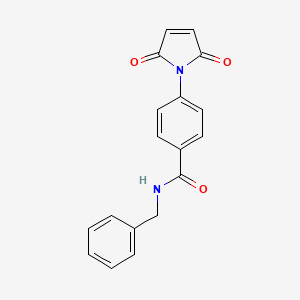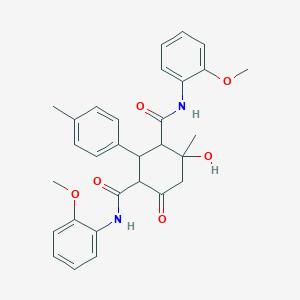
Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTFPG ) is a chemical compound with the following structural formula:
C15H12F3N3O
It belongs to the guanidine class of organic compounds and features both aromatic and fluorinated moieties. Guanidines are known for their basic properties and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for MTFPG, but one common method involves the reaction of 2-methoxyaniline with 3-trifluoromethylbenzoyl chloride. The reaction proceeds as follows:
-
Acylation: : 2-methoxyaniline reacts with 3-trifluoromethylbenzoyl chloride in the presence of a base (such as triethylamine) to form the intermediate N-(2-methoxyphenyl)-N’-(3-trifluoromethylphenyl)guanidine.
-
Guanidination: : The intermediate undergoes guanidination using a guanidine source (e.g., cyanamide or guanidine carbonate) to yield MTFPG.
Industrial Production: MTFPG is industrially synthesized using optimized conditions, ensuring high yield and purity. Large-scale production typically involves continuous-flow processes or batch reactions.
Chemical Reactions Analysis
Reactivity: MTFPG participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding guanidinium salt.
Reduction: Reduction of MTFPG leads to the formation of its reduced derivatives.
Substitution: MTFPG undergoes nucleophilic substitution reactions at the guanidine nitrogen atoms.
Acylation: 3-trifluoromethylbenzoyl chloride, base (triethylamine), solvent (e.g., dichloromethane).
Guanidination: Guanidine source (cyanamide or guanidine carbonate), solvent (e.g., ethanol).
Major Products: The major product of MTFPG synthesis is the desired guanidine compound itself.
Scientific Research Applications
MTFPG finds applications in various fields:
Medicine: It exhibits potential as an antiviral agent due to its interaction with viral proteins.
Chemistry: MTFPG serves as a building block for designing new guanidine-based catalysts.
Industry: Its use in specialty chemicals and materials synthesis is being explored.
Mechanism of Action
The exact mechanism of MTFPG’s effects depends on its specific application. In antiviral research, it may interfere with viral replication or protein function. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
MTFPG stands out due to its trifluoromethyl-substituted phenyl rings, which enhance its reactivity and lipophilicity. Similar compounds include other guanidines and fluorinated aromatic derivatives.
Properties
Molecular Formula |
C15H14F3N3O |
|---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C15H14F3N3O/c1-22-13-8-3-2-7-12(13)21-14(19)20-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H3,19,20,21) |
InChI Key |
CIVUFLZMZOVXDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C(N)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![14-[2-(4-chlorophenyl)-2-oxoethyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11044071.png)
![3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11044076.png)
![1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B11044078.png)


methyl cyanide](/img/structure/B11044099.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino]-2-oxoethyl}benzamide](/img/structure/B11044107.png)
![2-Cyclobutyl-6-(methylsulfonyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11044109.png)
![ethyl 3-(4-methyl-6-oxo-2-{N'-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate](/img/structure/B11044111.png)
![4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene](/img/structure/B11044126.png)
![Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11044134.png)
![3-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11044135.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044137.png)
